2-[[2-(2,4-Dichlorophenoxy)propanoylamino]carbamoyl]cyclohexane-1-carboxylic acid
Overview
Description
2-[[2-(2,4-Dichlorophenoxy)propanoylamino]carbamoyl]cyclohexane-1-carboxylic acid is an organic compound belonging to the class of aryloxyphenoxypropionic acids. These compounds are characterized by the presence of a phenoxypropionic acid moiety that is para-substituted with an aryl group . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-[[2-(2,4-Dichlorophenoxy)propanoylamino]carbamoyl]cyclohexane-1-carboxylic acid typically involves the esterification of 2,4-dichlorophenol with acrylic acid. This reaction occurs under alkaline conditions, often using triethylamine or potassium carbonate as a catalyst . The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[[2-(2,4-Dichlorophenoxy)propanoylamino]carbamoyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[2-(2,4-Dichlorophenoxy)propanoylamino]carbamoyl]cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[[2-(2,4-Dichlorophenoxy)propanoylamino]carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as acetyl-CoA carboxylase. This enzyme is crucial for fatty acid synthesis, and its inhibition can lead to various biological effects . The compound’s ability to bind to and inhibit this enzyme makes it a valuable tool in both research and industrial applications.
Comparison with Similar Compounds
Similar compounds to 2-[[2-(2,4-Dichlorophenoxy)propanoylamino]carbamoyl]cyclohexane-1-carboxylic acid include:
2-(2,4-Dichlorophenoxy)propanoic acid: This compound shares a similar structure but lacks the cyclohexane-1-carboxylic acid moiety.
Dichlorprop: Another aryloxyphenoxypropionic acid, used primarily as a herbicide.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a variety of applications.
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)propanoylamino]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O5/c1-9(26-14-7-6-10(18)8-13(14)19)15(22)20-21-16(23)11-4-2-3-5-12(11)17(24)25/h6-9,11-12H,2-5H2,1H3,(H,20,22)(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUAZQISBASICJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)C1CCCCC1C(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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